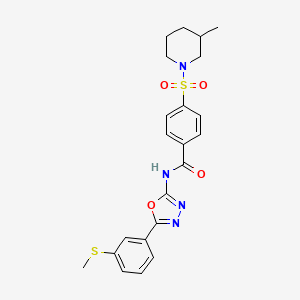

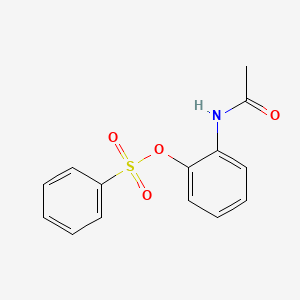

2-Acetamidophenyl benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetamidophenyl benzenesulfonate, also known as N-(2-acetamidophenyl) benzenesulfonamide or NABS, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. The compound has several applications in the field of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Molecular Docking Simulation

2-Acetamidophenyl benzenesulfonate has been used in the synthesis of a ligand and its copper (II) complex for molecular docking simulation with the insulin-like growth factor-1 receptor (IGF-1R) . This research is significant in the field of medicinal chemistry as it can lead to the development of new drugs.

Quantum Chemical Studies

This compound has been used in experimental and theoretical quantum chemical studies . These studies are crucial in understanding the properties of the compound and its interactions with other molecules.

Antibacterial Activity

The copper (II) complex of the ligand synthesized from 2-Acetamidophenyl benzenesulfonate has shown notable antibacterial activity against Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) . This suggests potential applications in the development of new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, the copper (II) complex of the ligand has also demonstrated antifungal activity against Candida albicans and Aspergillus flavus . This indicates its potential use in antifungal treatments.

Synthesis of Oxazolone and Imidazolone Derivatives

2-Acetamidophenyl benzenesulfonate has been used as a key intermediate for the synthesis of new oxazolone and imidazolone derivatives . These derivatives have potential applications in various fields, including medicinal chemistry and materials science.

Antioxidant Additives for Lubricating Oils

Some of the oxazolone and imidazolone derivatives synthesized from 2-Acetamidophenyl benzenesulfonate have been evaluated as antioxidant additives for lubricating oils . This suggests potential industrial applications of the compound.

Mechanism of Action

Target of Action

It’s worth noting that sulfonate compounds are generally known for their reactivity and ability to form stable complexes with various biological targets .

Mode of Action

Sulfonate compounds are known to participate in various chemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions .

Biochemical Pathways

Sulfonate compounds are known to participate in various biochemical reactions and pathways, potentially affecting a wide range of biological processes .

Result of Action

The compound’s participation in various chemical reactions suggests that it may have significant effects at the molecular level .

properties

IUPAC Name |

(2-acetamidophenyl) benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-11(16)15-13-9-5-6-10-14(13)19-20(17,18)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTGQXJIFNCEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamidophenyl benzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2790441.png)

![1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2790443.png)

![2-[2-(Diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione](/img/structure/B2790448.png)

![6-Cyclopropyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2790449.png)

![1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2790450.png)

![2-[1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B2790451.png)

![1-ethyl-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2790453.png)